molecular formula C14H21BrO6 B14502148 Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate CAS No. 63028-39-7

Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate

Cat. No.: B14502148
CAS No.: 63028-39-7
M. Wt: 365.22 g/mol
InChI Key: GAPDXBMDQYYTKG-UHFFFAOYSA-N
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Description

Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and two ester groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate typically involves multiple steps. One common method starts with the bromination of cyclohexane derivatives, followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The bromine atom can facilitate the formation of reactive intermediates, which can interact with cellular components, leading to biological effects .

Properties

CAS No.

63028-39-7

Molecular Formula

C14H21BrO6

Molecular Weight

365.22 g/mol

IUPAC Name

diethyl 4-acetyloxy-5-bromocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C14H21BrO6/c1-4-19-13(17)9-6-11(15)12(21-8(3)16)7-10(9)14(18)20-5-2/h9-12H,4-7H2,1-3H3

InChI Key

GAPDXBMDQYYTKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C(CC1C(=O)OCC)Br)OC(=O)C

Origin of Product

United States

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